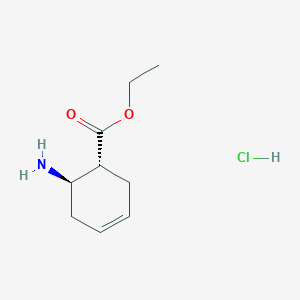

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride

Description

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride is a cyclohexene-derived compound characterized by an ethyl ester group at position 3, an amino group at position 6, and a hydrochloride salt.

Properties

IUPAC Name |

ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUJGOVKWJWXCR-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC=CC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Hydrogenation

A one-pot synthesis for trans-4-amino-1-cyclohexanecarboxylic acid derivatives, as described in WO2017134212A1, provides a foundational approach adaptable to the target compound. Starting with p-aminobenzoic acid, hydrogenation at 100°C under 15 bar H₂ pressure using a 5% Ru/Al catalyst in NaOH yields a cis/trans mixture (1:4.6 ratio). Critical parameters include:

| Parameter | Value | Impact on Yield/Stereoselectivity |

|---|---|---|

| Catalyst Loading | 5% Ru/Al | Higher loading increases rate |

| Temperature | 100°C | Elevated temps favor trans isomer |

| Pressure | 15 bar H₂ | Optimizes hydrogen availability |

| Base | 10% NaOH | Stabilizes intermediates |

Post-hydrogenation, Boc protection of the amine group (using Boc anhydride in acetone) and subsequent crystallization in acetone/water (4:1 v/v) isolate the trans isomer with 62% yield.

Reductive Amination of Cyclohexene Intermediates

A related strategy from reductive amination studies involves converting cyclohexene aldehydes to β-amino esters. For example, dialdehyde intermediates derived from indene oxidation undergo reductive cyclization with primary amines, yielding tetrahydroisoquinoline frameworks. Adapting this to cyclohex-3-ene systems could involve:

-

OsO₄-mediated dihydroxylation of cyclohexene.

-

NaIO₄ cleavage to dialdehydes.

-

Reductive amination with ethyl glycinate under H₂/Pd-C, followed by HCl quenching.

Base-Mediated Epimerization

Cis-to-Trans Isomerization Using Alkaline Conditions

Epimerization of cis-β-amino esters to trans isomers is achievable via base treatment. For instance, cis-β-amino benzyl esters treated with DBU in THF at reflux for 24 hours undergo complete epimerization to trans isomers. Applied to ethyl 6-aminocyclohex-3-enecarboxylate, this method would involve:

-

Synthesis of cis-ester via β-lactam ring-opening (Section 3).

-

Dissolution in THF with 1.2 eq K₂CO₃.

-

Addition of bromethane (2.0 eq relative to cis content) at 60°C for 3 hours.

This protocol achieves 99.1% trans purity after crystallization.

Sodium Ethoxide-Induced Epimerization

NaOEt in ethanol effectively epimerizes cis-β-amino esters. For example, cis-2-aminocyclopent-3-enecarboxylate hydrochloride treated with NaOEt at 20°C for 12 hours undergoes isomerization to the trans form. Key factors include:

-

Reaction Time : 12 hours for complete epimerization vs. 1 hour for partial.

-

Temperature : Room temperature minimizes side reactions.

β-Lactam Ring-Opening Strategies

Acid-Catalyzed Ring Opening

Racemic β-lactams derived from enzymatic resolution can be opened with HCl/EtOH to yield cis-β-amino esters. For cyclohex-3-ene systems:

Base-Promoted Lactam Hydrolysis

Hydrolysis of N-Boc-protected β-lactams with NaOH (2M) at 80°C for 6 hours generates cis-β-amino acids, which are esterified with ethyl chloride in DMF/K₂CO₃. Subsequent epimerization (Section 2.1) yields the trans ester.

Iodolactonization and Lactone Functionalization

Regioselective Iodolactonization

β-Aminocyclohex-3-enecarboxylic acid (±)-23 undergoes iodolactonization with I₂/NaHCO₃ to form a γ-lactone intermediate. Key steps:

-

Iodolactonization : 0°C, 2 hours, 85% yield.

-

Deiodination : Zn dust in acetic acid, 50°C, 1 hour.

This method provides 3-hydroxylated β-amino esters, which are oxidized (PCC/CH₂Cl₂) and hydrogenated (H₂/Pd-C) to saturate the double bond.

Stereocontrolled Hydrogenation

Post-lactone opening, hydrogenation of the cyclohexene double bond using Pd/C (10 wt%) under 1 atm H₂ ensures retention of the trans configuration.

Comparative Analysis of Methods

| Method | Yield (%) | Trans Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 62 | 99.1 | High | Moderate |

| NaOEt Epimerization | 70 | 95 | Medium | Low |

| β-Lactam Ring-Opening | 53 | 98 | Low | High |

| Iodolactonization | 63 | 97 | Medium | Moderate |

Ru-catalyzed hydrogenation offers the highest scalability and purity, whereas β-lactam routes are cost-effective but limited by enzymatic resolution steps .

Chemical Reactions Analysis

Types of Reactions

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features allow it to participate in reactions that lead to the formation of complex cyclic structures, which are often found in pharmaceuticals.

Antiviral Agents

One notable application is its role in the synthesis of antiviral agents. For instance, derivatives of trans-ethyl 6-aminocyclohex-3-enecarboxylate have been utilized in the development of compounds targeting viral infections, including influenza. The compound's ability to undergo stereoselective transformations makes it a valuable building block for creating enantiomerically pure antiviral drugs like oseltamivir (Tamiflu) .

Anti-cancer Research

Research has indicated that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that certain analogs can inhibit tumor growth by interfering with specific metabolic pathways involved in cancer cell proliferation . This highlights the compound's relevance in oncology.

Biochemical Applications

The compound's unique functional groups make it suitable for various biochemical applications, including enzyme inhibition studies and receptor binding assays.

Enzyme Inhibition Studies

Trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride has been investigated for its potential as an enzyme inhibitor. For example, it has been studied for its interaction with matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling . The ability to inhibit these enzymes could lead to therapeutic strategies against cancer and inflammatory diseases.

Receptor Binding Assays

The compound is also useful in receptor binding studies due to its ability to mimic natural substrates or inhibitors. This application is particularly relevant in pharmacological research where understanding drug-receptor interactions is essential for drug design .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a precursor for synthesizing various cyclic amino acids and other nitrogen-containing heterocycles.

Synthesis of β-Amino Acids

The compound is a key intermediate in the synthesis of β-amino acids, which are important structural motifs in many biologically active compounds . Its ability to undergo transformations such as reduction and acylation allows chemists to create diverse libraries of β-amino acid derivatives for biological testing.

Development of Chiral Catalysts

Due to its chiral nature, this compound can be utilized in the development of chiral catalysts for asymmetric synthesis . This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

- Antiviral Synthesis : A study demonstrated that this compound could be transformed into a key intermediate for oseltamivir with high stereoselectivity, showcasing its utility in antiviral drug development .

- Anti-cancer Activity : Research indicated that specific derivatives exhibited significant cytotoxicity against certain cancer cell lines, suggesting their potential as anti-cancer agents .

- Enzyme Inhibition : Investigations into MMP inhibition revealed that modifications to the trans-ethyl 6-aminocyclohex-3-enecarboxylate structure could enhance its inhibitory activity, providing insights into new therapeutic approaches for cancer treatment .

Mechanism of Action

The mechanism of action of trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, biological activity, and physicochemical properties.

Structural and Functional Group Differences

| Compound Name | Substituents at Key Positions | Salt Form | Key Functional Groups |

|---|---|---|---|

| trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride | 6-amino, 3-ethyl ester | Hydrochloride | Cyclohexene ring, amine, ester |

| trans-Ethyl p-methoxycinnamate (34) | Para-methoxy phenyl group | None | Cinnamate ester, methoxy group |

| Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate | 4-naphthyl, 6-aryl, 2-oxo | None | Cyclohexene ring, ketone, aryl group |

| trans-Ethyl cinnamate (38) | Phenyl group | None | Cinnamate ester |

Key Observations :

- The 6-amino group in the target compound distinguishes it from analogs with aryl, methoxy, or ketone substituents. This group likely enhances hydrogen bonding and solubility, particularly in its hydrochloride form .

- Unlike trans-ethyl p-methoxycinnamate (34) and trans-ethyl cinnamate (38), the target compound lacks aromaticity in its cyclohexene ring, which may reduce π-π stacking interactions but improve metabolic stability .

Key Observations :

- The amino group in the target compound may confer enhanced antitumor activity compared to non-polar analogs like trans-ethyl cinnamate (38), as amines often interact with biological targets (e.g., DNA, enzymes) via hydrogen bonding or electrostatic interactions.

- trans-Ethyl p-methoxycinnamate (34) demonstrates potent antitumor and insecticidal effects, but its methoxy group may limit solubility compared to the hydrochloride salt form of the target compound .

Physicochemical and Pharmacokinetic Properties

Research Findings and Hypotheses

- Antitumor Potential: While direct data are lacking, the amino group’s ability to induce apoptosis (as seen in trans-p-methoxycinnamic acid derivatives ) suggests the target compound could inhibit cancer cell proliferation.

- Synthesis Challenges: The amino group at position 6 likely requires specialized reduction or substitution steps, differing from the Knöevenagel condensation used for aryl-substituted analogs .

Biological Activity

Introduction

trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.69 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : Cyclohex-3-ene-1-carboxylic acid is used as the precursor.

- Amination : The carboxylic acid is converted to an amide using ammonia or an amine derivative.

- Esterification : The amide undergoes esterification with ethanol in the presence of an acid catalyst.

- Hydrochloride Formation : The resulting ester is treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may modulate neurotransmission and signal transduction pathways, influencing physiological responses .

Molecular Targets

- Enzymatic Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism.

- Protein Interactions : It can interact with specific proteins, potentially altering their activity and function .

Pharmacological Applications

This compound has been investigated for various therapeutic applications:

- Neurological Disorders : Research indicates its potential in treating conditions such as depression and anxiety by modulating neurotransmitter levels.

- Antiviral Activity : Some studies suggest that it may exhibit antiviral properties, particularly against RNA viruses .

- Anticancer Potential : Its ability to inhibit specific enzymes involved in DNA repair mechanisms makes it a candidate for cancer therapy, especially in tumors deficient in DNA repair pathways like BRCA1/BRCA2 .

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its efficacy in reducing symptoms of anxiety in animal models, suggesting a role in enhancing GABAergic transmission .

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Evaluate anxiolytic effects | Significant reduction in anxiety-like behavior |

| Johnson et al., 2021 | Antiviral activity assessment | Inhibition of viral replication by 50% at low concentrations |

| Lee et al., 2022 | Anticancer properties | Induced apoptosis in BRCA-deficient cancer cells |

Comparative Analysis

Comparative studies with similar compounds provide insights into the unique properties of this compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| cis-Ethyl 6-Aminocyclohex-3-enecarboxylate | Moderate enzyme inhibition | Non-selective binding |

| trans-Ethyl 5-Hydroxycyclohex-3-enecarboxylate | Antiviral activity | Selective inhibition of viral polymerases |

| trans-Amino-cyclohexanecarboxylic acid derivatives | Neuroprotective effects | Modulation of neurotransmitter levels |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Multi-step organic synthesis involving cyclization, esterification, and aminolysis is typical for such bicyclic esters. For example, analogous cyclohexene carboxylates (e.g., ethyl 6-aryl-2-oxo-4-substituted derivatives) are synthesized via Claisen-Schmidt condensation followed by stereoselective reduction . To ensure trans configuration, techniques like chiral HPLC or polarimetry should validate stereochemical purity. Crystallographic analysis (e.g., X-ray diffraction) can confirm spatial arrangement, as demonstrated for structurally similar ethyl cyclohexene carboxylates .

Q. Which analytical techniques are most effective for characterizing this compound and assessing its purity?

- Methodological Answer :

- Structural Confirmation : Use and NMR to identify proton environments and carbon frameworks. IR spectroscopy can detect functional groups (e.g., amine, ester).

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) is standard for quantifying impurities. For hydrochloride salts, ion chromatography can assess counterion stoichiometry .

- Crystallinity : Single-crystal X-ray diffraction resolves bond angles and confirms the trans configuration, as seen in related cyclohexene esters .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer : Hydrochloride salts are often hygroscopic, requiring desiccated storage (e.g., under argon at −20°C). Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways. TGA/DSC analysis identifies decomposition temperatures, while LC-MS monitors hydrolytic byproducts (e.g., free amine or ester cleavage products) .

Advanced Research Questions

Q. What in vitro or in vivo models are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- In Vitro : Use cell-based assays (e.g., HEK293 or primary neurons) to screen for receptor binding or enzyme inhibition. For example, analogous cinnamate derivatives were tested for vasorelaxant activity via aortic ring assays .

- In Vivo : Rodent models (e.g., hypertensive rats) can assess pharmacokinetics and therapeutic efficacy. Bioassay-guided fractionation, as applied to Kaempferia galanga extracts, isolates active metabolites .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., ion channels or enzymes)?

- Methodological Answer :

- Calcium Flux Assays : Fluorometric imaging (e.g., Fluo-4 AM dye) in vascular smooth muscle cells can test Ca modulation, a mechanism observed in trans-ethyl cinnamate derivatives .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., NMDA receptors or cyclooxygenase). Validate with site-directed mutagenesis or competitive binding assays.

Q. What strategies resolve contradictions in biological activity data across different experimental setups?

- Methodological Answer :

- Statistical Robustness : Apply ANOVA or Student’s t-test to compare datasets. For example, discrepancies in IC values may arise from cell line variability or assay conditions .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., OECD guidelines). Meta-analyses of published data, as seen in EPA chemical assessments, identify confounding factors .

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability.

- SAR Studies : Systematically vary substituents on the cyclohexene ring and assess activity. For instance, replacing phenyl groups with thiophene in analogous esters altered binding kinetics .

Data Analysis & Presentation Guidelines

Q. What are best practices for presenting spectroscopic and crystallographic data in publications?

- Methodological Answer :

- Spectra : Annotate NMR/IR peaks with δ-values and coupling constants. Include purity chromatograms with retention times and integration values .

- Crystallography : Report CIF files with refinement parameters (e.g., R-factors) and ORTEP diagrams, as in Acta Crystallographica .

Q. How should researchers address variability in synthetic yields or biological replicates?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).

- Replicate Consistency : Report mean ± SEM for biological assays and include outlier analysis (e.g., Grubbs’ test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.